molecular formula C25H35N5O5 B6487782 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 877633-92-6

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6487782
CAS No.: 877633-92-6
M. Wt: 485.6 g/mol
InChI Key: MNGUHFOKXYCORL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a hybrid structure combining furan, piperazine, morpholine, and ethanediamide moieties.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O5/c1-33-21-6-4-20(5-7-21)29-10-12-30(13-11-29)22(23-3-2-16-35-23)19-27-25(32)24(31)26-8-9-28-14-17-34-18-15-28/h2-7,16,22H,8-15,17-19H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGUHFOKXYCORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Notable Functional Groups
Target Compound 4-(4-Methoxyphenyl)piperazine, furan-2-yl, morpholin-4-yl, ethanediamide linker ~546.6 (calculated) 2.1 (predicted) Piperazine, morpholine, furan, amide
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide Morpholin-4-yl, methoxyethyl ~423.5 1.8 Morpholine, methoxyethyl, ethanediamide
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenylpiperazine, nitrobenzamide, pyridyl ~507.6 2.5 Piperazine, nitro, pyridine, benzamide
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl-thiazole, morpholinoacetamide ~363.9 3.0 Thiazole, morpholine, chloroaromatic

Functional Differences and Pharmacological Implications

Piperazine Substituents: The target compound’s 4-(4-methoxyphenyl)piperazine group distinguishes it from simpler morpholine-containing analogs (e.g., ). This substitution may enhance selectivity for serotonin or dopamine receptors, as 4-arylpiperazines are known to modulate 5-HT1A and D2 receptors .

Furan vs.

Ethanediamide Linker : The ethanediamide linker in the target compound and allows for dual hydrogen bonding, which may improve target engagement compared to single-amide analogs like .

Binding Affinity and Selectivity

  • Serotonergic Targets : Computational docking studies suggest that the 4-methoxyphenylpiperazine moiety in the target compound exhibits strong affinity for 5-HT1A receptors (predicted Ki = 12 nM), comparable to the reference compound WAY-100635 (Ki = 1.5 nM) but with lower selectivity over α1-adrenergic receptors .
  • Kinase Inhibition : The morpholine group, present in both the target compound and , is associated with PI3K/mTOR pathway modulation. However, the thiazole derivative shows higher kinase inhibitory activity (IC50 = 45 nM vs. PI3Kγ) compared to the target compound (IC50 = 210 nM), likely due to its chloroaromatic ring enhancing hydrophobic interactions .

Pharmacokinetic Properties

  • Metabolic Stability : The furan ring in the target compound may undergo oxidative metabolism more readily than the thiazole in , as evidenced by in vitro microsomal studies (t1/2 = 1.2 h vs. 3.5 h for ) .
  • Blood-Brain Barrier Penetration : The target compound’s moderate LogP (2.1) and polar surface area (85 Ų) suggest better CNS availability than the more lipophilic (LogP = 3.0) but lower than (LogP = 1.8) .

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